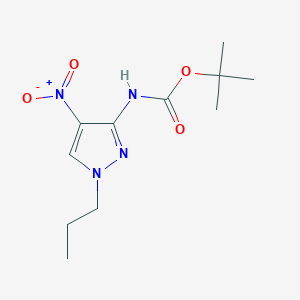

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a related work, a new series of 4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine possessing terminal ethyl or propyl sulfonamides was designed and synthesized .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . The exact molecular structure of “t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate” is not available in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups attached to the pyrazole nucleus . In a related work, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine and other compounds .科学研究应用

Synthetic Routes and Complex Formation

- Bakke et al. (2003) explored synthetic routes for 6-substituted-imidazo[4,5-c]pyridin-2-ons, starting from 4-aminopyridine. The process involved the protection of 4-aminopyridine as alkyl carbamates, including t-butyl carbamates, followed by nitration and substitution steps, yielding various intermediate compounds. These compounds were crucial for synthesizing imidazo[4,5-c]pyridin-2-one derivatives (Bakke, Gautun, & Svensen, 2003).

Ligand and Metal Complex Studies

- Porter et al. (2017) investigated sterically directed nitronate complexes with Cu(ii) and Zn(ii) using a bulky 2,6-di-tert-butyl-4-nitrophenolate ligand. The study revealed unusual nitronato-quinone resonance forms and sterically enforced metal-ligand binding motifs, offering insights into the unique copper-phenolate interactions (Porter, Hayes, Kaminsky, & Mayer, 2017).

Antibacterial Activity and Synthesis

- Prasad (2021) synthesized a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives. The process involved multiple steps including O-alkylation, reaction with triethyl oxonium hexafluoro phosphate, and several other reactions, resulting in compounds with characterized antibacterial activity (Prasad, 2021).

Hydrogen-Bonded Molecular Structures

- Portilla et al. (2007) described the hydrogen-bonded structures of molecules like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate. The study detailed the formation of chains and sheets through hydrogen bonds, providing insights into the molecular architecture of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

未来方向

The future directions in the research and development of pyrazole derivatives are likely to focus on the design and synthesis of new compounds with improved biological activity and selectivity. The increasing popularity of pyrazoles in several fields of science suggests that these compounds will continue to be a focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

属性

IUPAC Name |

tert-butyl N-(4-nitro-1-propylpyrazol-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-5-6-14-7-8(15(17)18)9(13-14)12-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,12,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUKFPUJVWNKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (4-nitro-1-propyl-1H-pyrazol-3-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)

![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)

![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)

![Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2412782.png)